Oct-3-EN-1-YL acetate
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Overview
Description
Oct-3-EN-1-YL acetate, also known as 1-Octen-3-yl acetate, is a chemical compound with the molecular formula C10H18O2. It is an ester of acetic acid and oct-1-en-3-ol. This compound exists as two enantiomers and can be obtained as a racemic mixture. It is a component of lavender oil and is known for its characteristic mushroom-like aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oct-3-EN-1-YL acetate can be synthesized through the esterification of oct-1-en-3-ol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include refluxing the mixture of oct-1-en-3-ol and acetic acid in the presence of the catalyst until the desired ester is formed .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Oct-3-EN-1-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to form oct-1-en-3-one or oct-1-en-3-ol.
Reduction: Reduction of the ester group yields oct-1-en-3-ol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Oct-3-EN-1-YL acetate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in the aroma profile of various plants and its potential as a pheromone in insects.
Medicine: Research explores its antimicrobial properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Oct-3-EN-1-YL acetate involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. In biological systems, it may interact with specific enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Oct-1-en-3-ol: The alcohol precursor to Oct-3-EN-1-YL acetate, known for its mushroom-like aroma.
Oct-1-en-3-one: An oxidation product of this compound with a similar aroma profile.
Isopulegol: A related compound with similar applications in the fragrance industry.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct olfactory properties. Its presence in natural sources like lavender oil and its role in various biological and industrial applications further highlight its uniqueness compared to other similar compounds .
Properties
IUPAC Name |
oct-3-enyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h6-7H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXNWSHRRVPWLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCOC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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